molecular formula C16H21N3O4 B1395916 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol CAS No. 1320288-29-6

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol

Cat. No.: B1395916
CAS No.: 1320288-29-6
M. Wt: 319.36 g/mol
InChI Key: VBBLLKGGXRMCDM-UHFFFAOYSA-N
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Description

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is an organic compound with the chemical formula C16H20N4O4. It is a colorless to yellow crystalline solid that is soluble in most organic solvents but insoluble in water . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to tyrosine residues on proteins. This interaction can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to other biomolecules, such as receptors and transporters, affecting their function and altering cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cell survival and growth. Furthermore, the compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as promoting cell growth and survival. At high doses, it can have toxic or adverse effects, such as inducing cell death or causing organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to carefully control the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity, with higher concentrations in certain tissues or cellular compartments leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it can localize to the mitochondria, where it affects cellular energy production and metabolism. The subcellular localization of the compound can influence its overall activity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and pyrrolidinyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLLKGGXRMCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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